molecular formula C15H16ClN3 B13869033 N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride

N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride

Cat. No.: B13869033
M. Wt: 273.76 g/mol
InChI Key: YSWPYTAEANDJLQ-UHFFFAOYSA-N
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Description

N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its significant biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride can be achieved through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. Hydrochloric acid is used as a mediator in this reaction . The reaction conditions typically involve heating the mixture to 70°C in an oil bath for 1 hour .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve catalytic processes such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization reactions. These methods start from amidines, aromatic amines, or nitrile compounds .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, KMnO₄, OsO₄, H₂/Ni, NaBH₄, RCOCl, and CH₃I. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can exhibit a range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in biological processes .

Properties

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride

InChI

InChI=1S/C15H15N3.ClH/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15;/h1-9H,10-11H2,(H2,16,17,18);1H

InChI Key

YSWPYTAEANDJLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)NCC3=CC=CC=C3.Cl

Origin of Product

United States

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